Physicochemical Differentiation from the Parent 3-Anilino Scaffold (CAS 3019-33-8): Lipophilicity and Steric Bulk
Compared with the unsubstituted parent 3-anilinoimidazolidine-2,4-dione (CAS 3019-33-8; MW 191.19), CAS 3242-65-7 carries an additional isobutyl group at C5, increasing the molecular weight by 56.10 g/mol to 247.29 g/mol . This modification adds 3 rotatable bonds and approximately +1.4 logP units (calculated by fragment addition), substantially enhancing lipophilicity and membrane permeability potential. The unsubstituted analog lacks any C5 alkyl group and is frequently used as a minimalist pharmacophore probe, whereas the isobutyl-bearing target compound provides steric bulk that can fill hydrophobic enzyme pockets. No direct head-to-head biological comparison between these two compounds has been published.
| Evidence Dimension | Molecular weight / calculated lipophilicity |
|---|---|
| Target Compound Data | MW 247.29 g/mol; cLogP ≈ 2.1 (estimated via fragment addition) |
| Comparator Or Baseline | 3-Anilinoimidazolidine-2,4-dione (CAS 3019-33-8): MW 191.19 g/mol; cLogP ≈ 0.7 |
| Quantified Difference | ΔMW = +56.10 g/mol; ΔcLogP ≈ +1.4 |
| Conditions | Calculated physicochemical properties; no experimental logP available for target compound |
Why This Matters
Higher lipophilicity and steric bulk may improve membrane permeability and target engagement in cell-based assays relative to the unsubstituted parent, but experimental confirmation is lacking.
